molecular formula C14H21N5O6 B12924477 N,N-Bis(2-hydroxyethyl)adenosine CAS No. 41552-86-7

N,N-Bis(2-hydroxyethyl)adenosine

Cat. No.: B12924477
CAS No.: 41552-86-7
M. Wt: 355.35 g/mol
InChI Key: YBTVDTYXXXGYIU-IDTAVKCVSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. It is of significant interest in various fields of scientific research due to its potential biological and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.

    Introduction of the Bis(2-hydroxyethyl)amino Group: The bis(2-hydroxyethyl)amino group is incorporated through a nucleophilic substitution reaction, where the appropriate amine is reacted with a halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding nucleic acid interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The bis(2-hydroxyethyl)amino group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.

    Tenofovir: An antiviral drug with a similar structural motif.

Uniqueness

(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its bis(2-hydroxyethyl)amino group, which enhances its biological activity and specificity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.

Properties

CAS No.

41552-86-7

Molecular Formula

C14H21N5O6

Molecular Weight

355.35 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[bis(2-hydroxyethyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H21N5O6/c20-3-1-18(2-4-21)12-9-13(16-6-15-12)19(7-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,20-24H,1-5H2/t8-,10-,11-,14-/m1/s1

InChI Key

YBTVDTYXXXGYIU-IDTAVKCVSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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